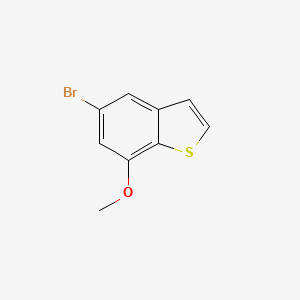

5-Bromo-7-methoxy-1-benzothiophene

Beschreibung

5-Bromo-7-methoxy-1-benzothiophene is an organic compound with the molecular formula C9H7BrOS. It is a derivative of benzothiophene, featuring a bromine atom at the 5-position and a methoxy group at the 7-position.

Eigenschaften

IUPAC Name |

5-bromo-7-methoxy-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c1-11-8-5-7(10)4-6-2-3-12-9(6)8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRPPLGGPSOWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methoxy-1-benzothiophene typically involves the bromination of 7-methoxy-1-benzothiophene. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of 5-Bromo-7-methoxy-1-benzothiophene may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-7-methoxy-1-benzothiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methoxy group.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.

Major Products Formed:

Substitution: Products like 5-azido-7-methoxy-1-benzothiophene or 5-thio-7-methoxy-1-benzothiophene.

Oxidation: Products like 5-bromo-7-methoxy-1-benzothiophene sulfoxide or sulfone.

Reduction: Products like 7-methoxy-1-benzothiophene.

Wissenschaftliche Forschungsanwendungen

5-Bromo-7-methoxy-1-benzothiophene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-7-methoxy-1-benzothiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-1-benzothiophene

- 7-Methoxy-1-benzothiophene

- 5-Bromo-2-methyl-1-benzothiophene

Comparison: 5-Bromo-7-methoxy-1-benzothiophene is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to 5-Bromo-1-benzothiophene, the methoxy group in the 7-position can enhance its solubility and potentially its interaction with biological targets. Similarly, the bromine atom in 5-Bromo-2-methyl-1-benzothiophene can affect its reactivity differently due to the presence of a methyl group instead of a methoxy group .

Biologische Aktivität

5-Bromo-7-methoxy-1-benzothiophene is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity based on diverse research findings, including mechanisms of action, structure-activity relationships (SAR), and case studies.

5-Bromo-7-methoxy-1-benzothiophene is characterized by the following structural features:

- Bromine atom at the 5-position

- Methoxy group at the 7-position

- Benzothiophene core , which contributes to its biological activity

These substituents influence the compound's interaction with biological targets, enhancing its pharmacological profile.

The mechanism of action for 5-Bromo-7-methoxy-1-benzothiophene involves its ability to interact with specific enzymes and receptors within biological systems. The presence of bromine and methoxy groups can modulate binding affinity and specificity, which is crucial for its activity against various pathogens and cancer cells.

Antimicrobial Activity

Research has indicated that 5-Bromo-7-methoxy-1-benzothiophene exhibits notable antimicrobial properties. In a study evaluating thiazolyl-benzothiophenamides, the introduction of a 7-bromo substituent significantly enhanced bioactivity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated an eight-fold increase in activity compared to derivatives lacking this substitution .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of benzo[b]thiophenes, including derivatives like 5-Bromo-7-methoxy-1-benzothiophene, have shown significant activity against various cancer cell lines. For instance, compounds with similar structures exhibited micromolar activity against multiple cancer types, including HeLa and A549 cells .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications at specific positions on the benzothiophene scaffold can significantly impact biological activity. For example:

- The introduction of a 5-gem-dimethyl substituent was found to enhance bioactivity against T. b. brucei.

- The presence of a bromo group at the 7-position is critical for maintaining selectivity and potency .

Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

In a high-throughput screening study, thiazolyl-benzothiophenamide derivatives were evaluated for their efficacy against T. b. brucei. The study highlighted that the presence of a bromo group at the 7-position significantly improved the compound's efficacy, leading to further development of second-generation derivatives .

Case Study 2: Anticancer Potential

A series of benzothiophene derivatives were tested against various cancer cell lines, revealing that compounds similar to 5-Bromo-7-methoxy-1-benzothiophene showed promising results with low cytotoxicity towards normal cells while effectively inhibiting cancer cell proliferation .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+ for C₉H₇BrO₂S requires m/z 272.9412) .

Advanced Application

X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., Br···O halogen bonding in derivatives ). Synchrotron radiation enhances resolution for heavy atoms like bromine .

What biological targets or mechanisms are associated with 5-Bromo-7-methoxy-1-benzothiophene derivatives?

Advanced Research Question

Derivatives exhibit antimicrobial activity by inhibiting bacterial DNA gyrase or fungal lanosterol demethylase. Structure-activity relationship (SAR) studies correlate substituent electronegativity with potency. For example:

- Methoxy group : Enhances membrane permeability in Gram-negative bacteria .

- Bromine : Increases hydrophobic interactions with enzyme active sites .

How do researchers address low solubility of 5-Bromo-7-methoxy-1-benzothiophene in aqueous media?

Q. Methodological Approach

- Co-solvent systems : Use DMSO-water or ethanol-water mixtures (≤20% organic phase) .

- Derivatization : Introduce polar groups (e.g., carboxylates via hydrolysis of esters) .

What contradictions exist in reported synthetic yields, and how are they resolved?

Data Analysis

Discrepancies in bromination yields (40–85%) stem from impurities in starting materials or incomplete quenching. Purity checks via elemental analysis and DSC (differential scanning calorimetry) identify side products. Reproducibility is improved by standardizing solvent drying (e.g., molecular sieves for DCM) .

What safety protocols are essential when handling 5-Bromo-7-methoxy-1-benzothiophene?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.